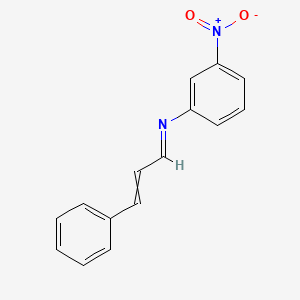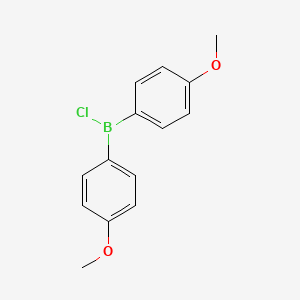
Benzenamine, 3-nitro-N-(3-phenyl-2-propenylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-nitro-N-(3-phenyl-2-propenylidene)-: is an organic compound with the molecular formula C15H12N2O2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a nitro group and a phenylpropenylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-nitro-N-(3-phenyl-2-propenylidene)- typically involves the nitration of benzenamine followed by the condensation reaction with cinnamaldehyde. The nitration process introduces the nitro group into the benzenamine, and the condensation reaction forms the imine linkage with cinnamaldehyde.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in Benzenamine, 3-nitro-N-(3-phenyl-2-propenylidene)- can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated products.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Possible applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 3-nitro-N-(3-phenyl-2-propenylidene)- is not well-documented. its effects are likely mediated through interactions with cellular proteins and enzymes, potentially involving the nitro and imine functional groups. These interactions could lead to changes in cellular signaling pathways and biological activity.
Comparaison Avec Des Composés Similaires
- Benzenamine, 2-nitro-N-phenyl-
- Benzenamine, 4-nitro-N-phenyl-
- Benzenamine, 3-nitro-N-phenyl-
Comparison:
- Benzenamine, 3-nitro-N-(3-phenyl-2-propenylidene)- is unique due to the presence of both a nitro group and a phenylpropenylidene group, which can influence its reactivity and potential applications.
- Benzenamine, 2-nitro-N-phenyl- and Benzenamine, 4-nitro-N-phenyl- have similar nitro substitutions but lack the phenylpropenylidene group, which may result in different chemical and biological properties.
- Benzenamine, 3-nitro-N-phenyl- is structurally similar but does not have the extended conjugation provided by the phenylpropenylidene group, potentially affecting its reactivity and applications.
Propriétés
Numéro CAS |
22856-77-5 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
N-(3-nitrophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)15-10-4-9-14(12-15)16-11-5-8-13-6-2-1-3-7-13/h1-12H |
Clé InChI |
VHZZUKATHCWJLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















